Product packaging for Uracil-d2(Cat. No.:CAS No. 24897-52-7)

Uracil-d2

Cat. No.: B3044136
CAS No.: 24897-52-7
M. Wt: 114.1 g/mol
InChI Key: ISAKRJDGNUQOIC-QDNHWIQGSA-N
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Description

Conceptual Framework of Deuterium (B1214612) as a Non-Perturbing Probe in Biological Systems

Deuterium (²H), or heavy hydrogen, is an ideal stable isotope for tracing studies due to its minimal impact on the chemical properties of the labeled molecule. With a mass approximately twice that of protium (¹H), the most common isotope of hydrogen, deuterium forms bonds that are slightly stronger. This "kinetic isotope effect" can sometimes influence reaction rates, but in many biological contexts, particularly when not directly involved in bond-breaking steps of a rate-limiting enzymatic reaction, deuterium is considered a non-perturbing probe.

The subtle increase in mass allows for clear differentiation by analytical instruments without significantly altering the molecule's shape, size, or biological activity. This ensures that the metabolic pathways under investigation are not artificially altered by the presence of the tracer. The low natural abundance of deuterium (approximately 0.015%) means that the introduction of deuterium-labeled compounds results in a strong and easily detectable signal against a low background.

Uracil-5,6-D2 as a Pyrimidine (B1678525) Nucleobase Tracer for Nucleic Acid and Metabolic Studies

Uracil (B121893) is a fundamental component of ribonucleic acid (RNA) and a key intermediate in the biosynthesis of thymine, a component of deoxyribonucleic acid (DNA). qub.ac.uk By introducing Uracil-5,6-D2 into cellular systems or whole organisms, researchers can track its journey through various metabolic pathways.

In nucleic acid research, Uracil-5,6-D2 can be used to measure the rates of RNA synthesis and degradation. Once taken up by cells, it is converted into uridine (B1682114) and subsequently phosphorylated to uridine triphosphate (UTP), a direct precursor for RNA synthesis. By measuring the incorporation of the deuterated label into the RNA pool over time, scientists can quantify the dynamics of RNA turnover. This is crucial for understanding gene regulation and the cellular response to various stimuli.

In metabolic studies, Uracil-5,6-D2 serves as a tracer for the pyrimidine salvage pathway. This pathway recycles nucleobases from the breakdown of nucleic acids, providing a crucial source of nucleotides for new synthesis. researchgate.netnih.gov By tracking the conversion of Uracil-5,6-D2 into its downstream metabolites, researchers can assess the activity of key enzymes in this pathway and how it is regulated under different physiological and pathological conditions. The metabolic fate of uracil can be followed by monitoring the appearance of the deuterium label in various intermediates and end products. nih.gov

The use of Uracil-5,6-D2, in conjunction with powerful analytical techniques like mass spectrometry, allows for the detailed and quantitative investigation of pyrimidine metabolism, providing valuable insights into fundamental cellular processes and the mechanisms underlying various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B3044136 Uracil-d2 CAS No. 24897-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dideuterio-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-QDNHWIQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)NC1=O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Generation for Uracil 5,6 D2

Preparation of Oligonucleotides and RNA/DNA Constructs Incorporating Uracil-5,6-D2

Controlled Deuterium (B1214612) Enrichment in Synthetic Nucleic Acid Strands

The strategic incorporation of deuterium-labeled nucleobases, such as Uracil-5,6-D2, is fundamental to the synthesis of oligonucleotides with precisely controlled deuterium enrichment oup.comglenresearch.commit.edunih.govresearchgate.netbiosyn.comgoogle.com. This labeling plays a crucial role in enhancing the resolution and interpretability of complex NMR spectra of nucleic acids oup.comglenresearch.commit.edu. By substituting hydrogen atoms at specific positions with deuterium, researchers can significantly reduce spectral crowding, particularly in the base-to-sugar proton regions, thereby facilitating the assignment of individual resonances and enabling detailed structural analysis oup.comglenresearch.com.

Significant research efforts have been dedicated to developing efficient synthetic pathways for nucleosides and nucleotides that contain site-specific deuterium labels, which are subsequently integrated into oligonucleotides oup.comglenresearch.comgoogle.com. These deuterated bases can be incorporated at any desired position within the oligonucleotide chain during the synthesis process biosyn.com.

Beyond purely chemical synthesis, in vivo methods have also emerged. For example, specific cell lines engineered to be deficient in uridine (B1682114) monophosphate synthase can be cultured in media supplemented with uridine-5,6-D2. This process allows for the metabolic incorporation of deuterium into cellular RNA, thereby enabling advanced analytical techniques like mass spectrometry for the direct determination of RNA modifications, such as pseudouridine (B1679824) nih.govresearchgate.netacs.orgfrontiersin.org. This in vivo approach underscores the utility of deuterated uracil (B121893) precursors in biological systems for critical analytical applications.

Furthermore, the controlled introduction of deuterium is invaluable for investigating the dynamics of specific sites within nucleic acids, including base motion, through techniques such as solid-state ²H NMR glenresearch.com. The synthesis of these deuterated oligonucleotides is subject to rigorous quality control, typically employing analytical methods like MALDI-TOF mass spectrometry and polyacrylamide gel electrophoresis (PAGE) to ensure the accuracy of the labeling and the integrity of the final product biosyn.com.

Table 2: Deuterated Nucleobases and Their Applications in Nucleic Acid Synthesis

Deuterated NucleobaseDeuteration Site(s)Primary Application in Nucleic AcidsKey Research AreaCitation(s)
Uracil-5,6-D25, 6Oligonucleotide synthesis, NMR studiesSimplification of NMR spectra, structural studies isotope.comoup.comglenresearch.commit.edu
8-deutero-2'-deoxyGuanosine8-position (Guanine)Oligonucleotide synthesis, NMR studiesStudying base motion, simplifying NMR spectra glenresearch.com
Uridine-5,6-D25, 6 (Uracil)RNA analysis (e.g., pseudouridine determination)Mass spectrometry-based analysis, in vivo labeling nih.govresearchgate.netacs.orgfrontiersin.org

Compound Names Mentioned:

Uracil-5,6-D2

Uracil-d2

Uracil (5,6-D2, 98%)

Uridine-5,6-D2

Applications of Uracil 5,6 D2 in Nuclear Magnetic Resonance Nmr Spectroscopy

Enhancement of NMR Spectral Resolution and Simplification Through Deuteration

The complexity of ¹H NMR spectra of nucleic acids, particularly larger molecules, arises from the sheer number of proton signals and their scalar (J) and dipolar (through-space) couplings, leading to extensive signal overlap. The strategic incorporation of deuterium (B1214612) at specific sites, such as in Uracil-5,6-D2, effectively addresses this challenge.

Deuteration at the C5 and C6 positions of the uracil (B121893) ring eliminates the corresponding ¹H signals from the spectrum. This has a cascading effect on spectral simplification. Firstly, it directly removes the resonances of the H5 and H6 protons, which can be particularly beneficial in resolving crowded regions of the spectrum. Secondly, and perhaps more importantly, it eliminates the scalar couplings between these protons and their neighbors. For instance, the strong three-bond coupling (³J) between H5 and H6 is removed, which simplifies the multiplet structure of any remaining coupled protons.

This simplification is crucial for unambiguous resonance assignment, a fundamental prerequisite for any detailed structural or dynamic NMR study. By reducing spectral crowding and simplifying peak patterns, the individual signals of other protons in the vicinity of the labeled uracil residue can be more clearly resolved and assigned. This allows for a more accurate and efficient analysis of the entire molecule.

Table 1: Effect of Uracil-5,6-D2 Incorporation on ¹H NMR Spectral Parameters

ParameterUnlabeled UracilUracil-5,6-D2Impact on Spectrum
¹H Signals at C5, C6PresentAbsentReduction in signal overlap
Scalar Coupling (³J H5-H6)Present (~7-8 Hz)AbsentSimplification of multiplet patterns
Linewidths of nearby protonsBroader due to dipolar interactionsNarrowerImproved spectral resolution

Note: The exact values for coupling constants and the degree of line narrowing can vary depending on the specific nucleic acid sequence and experimental conditions.

Structural Elucidation of Nucleic Acids Using Uracil-5,6-D2 Labeling

The determination of the three-dimensional structure of nucleic acids is fundamental to understanding their biological function. NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs), provides crucial distance constraints between protons that are close in space. The use of Uracil-5,6-D2 labeling significantly enhances the precision and reliability of these structural studies.

Determination of Three-Dimensional Conformations

NOE-based structural determination relies on the accurate measurement of cross-peak intensities in NOESY spectra, which are proportional to the inverse sixth power of the distance between two protons. Spectral overlap in unlabeled molecules can make the unambiguous assignment and integration of these cross-peaks challenging, leading to inaccuracies in the calculated structures.

Analysis of Base Pairing and Stacking Interactions

The intricate network of hydrogen bonds in base pairing and the stacking of aromatic bases are the primary forces that stabilize nucleic acid structures. NMR spectroscopy is uniquely suited to probe these interactions. The incorporation of Uracil-5,6-D2 can aid in the detailed analysis of these structural elements.

While the H5 and H6 protons are not directly involved in the canonical Watson-Crick hydrogen bonds, their removal simplifies the spectral regions that contain signals from protons that are, such as the imino protons. This can be particularly useful in studies of non-canonical base pairs or complex tertiary structures where spectral overlap is a significant issue.

Furthermore, the analysis of stacking interactions often relies on observing NOEs between adjacent bases. By selectively deuterating uracil residues, the NOE connectivities between a labeled uracil and its neighboring bases are altered in a predictable way. This allows for a more straightforward assignment of intermolecular NOEs and a more detailed characterization of the local stacking geometry. For instance, studies on hairpin DNA have revealed detailed insights into how uracil and adjacent thymine residues stack upon each other within the loop region. nih.gov

Investigation of Nucleic Acid Dynamics and Conformational Flexibility

Nucleic acids are not static molecules; they exhibit a wide range of motions on different timescales that are essential for their biological functions, such as protein recognition and catalysis. NMR relaxation experiments are powerful tools for characterizing these dynamic processes. Uracil-5,6-D2 labeling can enhance the precision of these measurements.

Probing Fast and Slow Timescale Motions

Fast internal motions (picosecond to nanosecond timescale) in nucleic acids can be probed by measuring spin-lattice (R₁) and spin-spin (R₂) relaxation rates, as well as heteronuclear NOEs. The presence of multiple relaxation pathways involving nearby protons can complicate the analysis of these data. By replacing H5 and H6 with deuterium, the dipolar relaxation contributions from these protons are eliminated, leading to a more direct interpretation of the relaxation parameters of the remaining protons in terms of their local dynamics.

For slower conformational exchange processes (microsecond to millisecond timescale), techniques like relaxation dispersion NMR are employed. The simplification of the spectrum through Uracil-5,6-D2 labeling can be advantageous in these experiments by reducing spectral overlap and allowing for the accurate measurement of the exchange-induced line broadening for specific resonances.

Studies of Inter- and Intramolecular Interactions

The dynamic interplay between different parts of a nucleic acid molecule (intramolecular interactions) and between the nucleic acid and other molecules like proteins or drugs (intermolecular interactions) is crucial for biological function. Uracil-5,6-D2 can be used as a specific probe to investigate these interactions.

By selectively labeling uracil residues within a large RNA or a nucleic acid-protein complex, the NMR signals from the labeled regions can be effectively "filtered" from the complex background, allowing for a focused analysis of their structure and dynamics upon interaction. For example, changes in the chemical shifts or relaxation rates of protons near the deuterated uracil can provide specific information about the binding interface and the conformational changes that occur upon complex formation. Theoretical studies have also shed light on the nature of intramolecular interactions within uracil derivatives, which can be influenced by substitutions at the 5 and 6 positions. nih.gov

Table 2: Research Findings on the Application of Uracil Labeling in NMR Studies

Study FocusKey FindingReference
Structural Elucidation2D NMR of a uracil-containing DNA hairpin revealed a right-handed B-DNA stem and specific syn/anti conformations in the loop. nih.govnih.gov
Base Pairing and StackingNMR studies detailed the stacking interactions between uracil and adjacent thymine residues in a DNA hairpin loop. nih.gov
Intramolecular InteractionsComputational studies have analyzed the through-space and through-bond intramolecular interactions in substituted uracil derivatives. nih.gov

Resonance Raman Spectroscopy Applications Complementary to NMR

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of nucleic acids in solution, Resonance Raman (RR) spectroscopy offers complementary information, particularly concerning molecular vibrations, bond strengths, and local environmental effects. nih.gov The strategic use of Uracil-5,6-D2 can enhance the insights gained from both techniques, providing a more complete picture of nucleic acid structure and function.

Resonance Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule's structure, conformation, and intermolecular interactions. When the excitation laser wavelength is tuned to match an electronic absorption band of a molecule (a condition known as electronic resonance), the intensities of the Raman bands associated with the light-absorbing part of the molecule (the chromophore) are selectively enhanced. For nucleic acids, using ultraviolet (UV) laser excitation brings the nucleobases, such as uracil, into resonance. This technique, known as UV Resonance Raman (UVRR) spectroscopy, is highly sensitive to the intricacies of base pairing, stacking interactions, and hydrogen bonding. chemrxiv.orgresearchgate.net

The synergy between NMR and RR spectroscopy in studies involving Uracil-5,6-D2 lies in their different yet complementary sensitivities:

RR spectroscopy probes the vibrational structure. It provides direct information on the strength of specific chemical bonds and the local environment of the uracil ring. nih.gov Changes in the vibrational frequencies of the uracil ring can be correlated with the formation and strength of hydrogen bonds in base pairing or interactions with proteins and other ligands. chemrxiv.orgiaea.org

The deuterium substitution in Uracil-5,6-D2 is significant for RR spectroscopy as it directly alters the mass of the atoms involved in the C5=C6 double bond. This isotopic substitution will cause a predictable shift in the frequencies of vibrational modes involving these atoms, particularly the C5=C6 stretching vibration. This isotopic shift serves as a precise marker, allowing researchers to unambiguously assign and monitor the behavior of this specific bond under various conditions, such as changes in temperature or upon binding to a target molecule.

For instance, NMR could be used to identify a conformational change in an RNA molecule upon protein binding, showing that a specific uracil residue moves into a binding pocket. Complementary RR spectroscopy could then reveal whether the uracil base forms new hydrogen bonds within that pocket by detecting shifts in the vibrational frequencies of its carbonyl groups. The specific shift of the C5=C6 mode, identifiable due to the deuterium labeling, would confirm that this particular uracil residue is the one involved in the interaction and provide data on the local environmental changes around that bond. iaea.org

The complementary nature of the information provided by each technique when studying nucleic acids incorporating Uracil-5,6-D2 is summarized in the table below.

Aspect of Molecular AnalysisInformation from NMR SpectroscopyComplementary Information from Resonance Raman Spectroscopy
Overall Structure Provides high-resolution 3D structures and global fold of the nucleic acid in solution. wikipedia.orgConfirms secondary structure elements (e.g., A-form vs. B-form helix) and provides a fingerprint of the overall conformation. nih.gov
Base Pairing Identifies specific base-pairing partners (e.g., U-A Watson-Crick pair) through nuclear Overhauser effects (NOEs). wikipedia.orgMeasures the strength and geometry of hydrogen bonds directly through shifts in vibrational frequencies of the uracil ring. chemrxiv.org
Local Conformation Determines torsion angles of the sugar-phosphate backbone and the glycosidic bond angle.Sensitive to the local environment of the uracil base, including stacking interactions and solvent exposure. researchgate.net
Dynamics Characterizes molecular motions on timescales from picoseconds to seconds (e.g., base flipping, conformational exchange).Provides an instantaneous snapshot of the vibrational state, reflecting the flexibility and strength of specific bonds.
Ligand Binding Maps the binding site on the nucleic acid by observing chemical shift perturbations upon ligand addition. wikipedia.orgReveals which specific vibrational modes of the uracil base are affected by the interaction, indicating direct contact and changes in bonding. iaea.org

Uracil 5,6 D2 in Mass Spectrometry Based Analytical Techniques

Development of Quantitative Mass Spectrometry Methods Utilizing Uracil-5,6-D2

The development of quantitative mass spectrometry methods has been significantly advanced by the availability of isotopically labeled compounds like Uracil-5,6-D2. These compounds are essential for establishing accurate and sensitive analytical workflows.

Role as Internal Standards in LC-MS/MS Quantification

Uracil-5,6-D2 serves as an effective internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of uracil (B121893) and related metabolites. Internal standards are critical for compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantitative measurements sapphirebioscience.com. The use of deuterated analogues like Uracil-5,6-D2 ensures that the standard behaves similarly to the analyte during the analytical process, as they share nearly identical chemical and physical properties but differ in mass. This mass difference allows for distinct detection by the mass spectrometer sapphirebioscience.comresearchgate.net. For instance, Uracil-5,6-D2 is specifically noted as an internal standard for the quantification of uridine (B1682114) by GC- or LC-MS sapphirebioscience.com.

Method Validation and Sensitivity Considerations for Uracil and its Homologues

The validation of LC-MS/MS methods for quantifying uracil and its homologues, often employing Uracil-5,6-D2 as an internal standard, requires careful consideration of sensitivity, linearity, accuracy, and precision researchgate.netnih.govresearchgate.net. Studies developing methods for uracil quantification in biological samples, such as human plasma or serum, report limits of detection (LOD) and quantification (LOQ) in the nanogram per milliliter (ng/mL) or even femtomole (fmol) range nih.govresearchgate.netnih.govresearchgate.netnih.gov. For example, one method achieved a quantification limit of 5 fmol for 2'-deoxyuridine (B118206) (dUrd) researchgate.netnih.gov. Another study reported LOQs of 0.1-1 mg/L for uracil depending on the assay, with excellent linearity (correlation coefficient r² ≥ 0.998) researchgate.net. Method validation typically involves assessing accuracy and precision, with reported inter-assay bias and coefficients of variation (CV) often within acceptable ranges, such as ±17% for accuracy and ≤8.6% for precision researchgate.netnih.gov. The sensitivity of these methods is crucial for detecting low endogenous levels of uracil and its metabolites in complex biological matrices.

Analysis of Post-Transcriptional RNA Modifications

Uracil-5,6-D2 is instrumental in the detailed analysis of RNA modifications, particularly pseudouridine (B1679824) (Ψ), which is a "mass-silent" modification, meaning it has the same molecular weight as uridine acs.orgresearchgate.netnih.govoup.com.

Deuterium-Induced Mass Shifts for Pseudouridine Determination in Cellular RNA

A key application of Uracil-5,6-D2 is in mass spectrometry-based techniques for the direct determination of pseudouridine in cellular RNA acs.orgresearchgate.netnih.govacs.org. This method involves cultivating cells in a medium containing uridine-5,6-D2. During the pseudouridylation process, the deuterium (B1214612) atoms at the C5 position of uracil are exchanged with hydrogen from the solvent. This exchange results in a characteristic mass shift of -1 Da for pseudouridine compared to the deuterated uridine acs.orgresearchgate.netacs.orgnih.gov. This mass difference allows for the unambiguous identification and quantification of pseudouridine residues within RNA molecules, even in complex cellular contexts acs.orgresearchgate.netnih.govoup.comacs.org. This approach has been successfully applied to identify all pseudouridines in human ribosomal RNAs, including previously unknown modifications acs.orgresearchgate.netnih.gov. The method can achieve femtomole-level sensitivity for RNA analysis acs.orgresearchgate.netnih.gov.

Identification of Previously Unknown RNA Modifications

Beyond pseudouridine, the stable isotope labeling strategy using Uracil-5,6-D2 can also aid in the identification of other, potentially novel, RNA modifications. By precisely tracking mass shifts and fragmentation patterns in mass spectrometry, researchers can detect and characterize unexpected modifications in RNA sequences acs.orgresearchgate.netresearchgate.net. The ability to distinguish between labeled uridines and modified forms, like pseudouridine, provides a foundation for discovering new patterns of RNA post-transcriptional modifications that might influence gene expression and function acs.orgresearchgate.net.

Isotopic Tracing for Metabolomic and Proteomic Analyses

Uracil-5,6-D2, as a stable isotope-labeled compound, is valuable for isotopic tracing studies in metabolomics and proteomics creative-proteomics.commdpi.com. In metabolomics, stable isotopes allow for the tracking of metabolic pathways and the quantification of metabolic fluxes by monitoring the incorporation of labeled atoms into various metabolites over time creative-proteomics.commdpi.comnih.govresearchgate.netbiorxiv.org. For example, labeled uracil can be traced to understand its role in nucleotide metabolism and its contribution to cellular energy and biosynthesis pathways mdpi.com.

In proteomics, stable isotope labeling techniques, such as those employing deuterium (D2O) in cell culture media, are used to study protein turnover kinetics nih.govbiorxiv.org. While not directly using Uracil-5,6-D2, the principle of deuterium incorporation into biomolecules highlights the broader utility of stable isotopes. Deuterium labeling allows for the quantitative analysis of protein synthesis and degradation rates using mass spectrometry by tracking the mass shifts in labeled amino acids incorporated into proteins nih.govbiorxiv.org. The general application of stable isotopes in mass spectrometry enables the precise quantification of complex biological systems, contributing to advancements in drug development, environmental analysis, genomics, and proteomics eurisotop.com.

Metabolic Flux Analysis Mfa and Pathway Elucidation Using Uracil 5,6 D2

Application of Uracil-5,6-D2 for Tracking Pyrimidine (B1678525) Metabolism

Uracil-5,6-D2 is a specialized stable isotope tracer used to investigate the complexities of pyrimidine metabolism. By introducing deuterium (B1214612) atoms at the 5th and 6th positions of the uracil (B121893) ring, this molecule can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the precise tracking of its conversion into various downstream products within the cell.

De Novo Pyrimidine Biosynthesis and Salvage Pathways

Cells can acquire pyrimidine nucleotides through two main routes: de novo synthesis and salvage pathways. biorxiv.org The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine. creative-proteomics.com In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids or from the extracellular environment. nih.gov

By introducing Uracil-5,6-D2, researchers can specifically trace its incorporation through the salvage pathway. nih.gov Uridine (B1682114) cytidine kinases phosphorylate uridine and cytidine as the rate-limiting step in this pathway. nih.gov The labeled deuterium atoms will be retained as uracil is converted into uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP). By measuring the enrichment of deuterium in these downstream nucleotides, the rate of the salvage pathway can be quantified. nih.gov

Simultaneously, by using other labeled precursors for the de novo pathway (e.g., ¹⁵N-labeled glutamine or ¹³C-labeled aspartate), the relative contributions of both the de novo and salvage pathways to the total pyrimidine nucleotide pool can be determined. nih.govgrantome.com Studies have shown that in some cell types, approximately 50% of UDP and UTP can be produced through the salvage pathway. nih.gov

Uracil Degradation Pathways (e.g., Uracil Degradation II)

Uracil that is not utilized for nucleotide synthesis is subject to degradation. The primary route for uracil catabolism is a three-step reductive pathway. creative-proteomics.comnih.gov The initial and rate-limiting step is the reduction of uracil to dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). creative-proteomics.comnih.gov Dihydrouracil is then hydrolyzed to β-ureidopropionic acid by dihydropyrimidinase (DHPase), and finally, β-ureidopropionase (UP) cleaves this molecule to produce β-alanine, ammonia, and carbon dioxide. nih.gov

When Uracil-5,6-D2 is used as a tracer, the deuterium labels are retained in the first step of this degradation pathway, forming deuterated dihydrouracil. By monitoring the appearance of labeled dihydrouracil and its subsequent breakdown products, the flux through the uracil degradation pathway can be quantified. This is particularly important in clinical contexts, as the activity of DPD is a key determinant in the metabolism of fluoropyrimidine chemotherapy drugs like 5-fluorouracil. nih.gov

Quantification of Intracellular Metabolic Fluxes

The data obtained from stable isotope tracing experiments with Uracil-5,6-D2 are used to calculate the rates of metabolic reactions, or fluxes, within the pyrimidine metabolic network. This quantitative analysis provides a deeper understanding of how cells regulate these critical pathways under different conditions.

Isotopomer Distribution Analysis in Downstream Metabolites

Isotopomers are molecules that have the same chemical formula but differ in the isotopic composition of their atoms. Mass spectrometry can distinguish between these isotopomers based on their mass-to-charge ratio. When Uracil-5,6-D2 is metabolized, the resulting downstream products will contain two additional mass units compared to their unlabeled counterparts.

By measuring the relative abundance of the labeled (M+2) and unlabeled (M+0) forms of metabolites such as UMP, UDP, UTP, and dihydrouracil, researchers can determine the fractional contribution of the tracer to each metabolite pool. This isotopomer distribution data is the primary input for metabolic flux calculations. researchgate.net

While direct data from a Uracil-5,6-D2 study is not available, a study using [2-¹³C]uracil provides a clear example of the type of pharmacokinetic data that can be obtained. The following table illustrates the pharmacokinetic parameters of the labeled uracil and its primary degradation product, dihydrouracil.

Parameter [2-¹³C]Uracil [2-¹³C]5,6-Dihydrouracil
Elimination Half-life (h) 0.2–0.3 0.9–1.4
Area Under the Curve (AUC) 1 1.9–3.1 (relative to Uracil)

This table presents data from a study using [2-¹³C]uracil as a tracer to illustrate the pharmacokinetic analysis in pyrimidine degradation. The values show a more rapid elimination of uracil compared to its metabolite, dihydrouracil. nih.gov

Computational Modeling for Flux Estimation

To translate the measured isotopomer distributions into metabolic fluxes, computational models are employed. nih.govgrantome.com These models consist of a network of biochemical reactions representing the known pathways of pyrimidine metabolism. The models also include the atomic transitions that describe how the deuterium atoms from Uracil-5,6-D2 are transferred from substrates to products in each reaction.

By inputting the experimental isotopomer data, along with any other measured rates (such as nutrient uptake or product secretion), into the model, a computational algorithm can estimate the set of intracellular fluxes that best explains the observed labeling patterns. umd.edu These models can range from relatively simple representations of central pathways to more complex, genome-scale models. umd.edu The use of linear algebra and other mathematical techniques allows for the interpretation of data from multiple stable label experiments to determine the relative importance of different biosynthetic and catabolic pathways. grantome.com

Mechanistic Enzymology and Biochemical Reaction Pathway Investigations

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Enzyme Reactions

The application of deuterium KIE is a powerful method for investigating enzymatic reaction mechanisms. wikipedia.org A secondary kinetic isotope effect can occur when deuterium is substituted at a position adjacent to the reaction center, providing insight into changes in hybridization (e.g., from sp2 to sp3) during the transition state. libretexts.org A reaction involving the saturation of the 5,6-double bond of uracil (B121893) would be expected to show a secondary KIE upon deuteration at these positions. However, no specific KIE studies employing Uracil-5,6-D2 for the enzymes listed in the outline could be located.

Enzyme-Substrate Recognition and Binding Dynamics

The structural basis for how enzymes like Uracil-DNA Glycosylase recognize and bind uracil within DNA is well-understood, involving flipping the uracil base out of the DNA helix and into a specific binding pocket. nih.gov While this is a key area of study, the use of Uracil-5,6-D2 as a probe in techniques such as NMR or X-ray crystallography to detail these binding dynamics is not described in the retrieved sources.

Due to the lack of specific data on Uracil-5,6-D2, constructing an article that is scientifically accurate, detailed, and strictly adheres to the user's instructions is not feasible. To do so would require speculation beyond the available evidence, which would not meet the required standards of scientific authority.

Theoretical and Computational Studies Involving Uracil 5,6 D2

Quantum Chemical Calculations of Uracil (B121893) Tautomerism and Isotope Effects

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the tautomeric forms of uracil and the influence of isotopic substitution. Uracil predominantly exists in its diketo tautomeric form, which is the most energetically stable. However, it can interconvert to several keto-enol and dienol tautomers. Studies indicate that while solvation can subtly influence the relative stabilities of these tautomers, the diketo form generally remains dominant nih.govresearchgate.netmdpi.comnih.govscience.gov.

The incorporation of deuterium (B1214612) at the 5 and 6 positions of uracil, as in Uracil-5,6-D2, allows for the study of kinetic isotope effects (KIEs). KIEs are sensitive probes of reaction mechanisms, reflecting changes in vibrational frequencies and bond breaking/formation at transition states. While specific quantum chemical calculations detailing the tautomeric equilibrium of Uracil-5,6-D2 are not extensively documented, research on deuterated uracil derivatives and related enzymatic processes provides valuable insights. Studies involving deuterated uracil in enzymatic reactions have demonstrated significant secondary deuterium KIEs, suggesting alterations in hybridization and bond dynamics at the transition state acs.orgnist.gov. For instance, a secondary α-deuterium KIE of approximately 1.201 has been reported for enzymatic cleavage of the glycosidic bond, indicating a transition state with substantial sp2 character at the anomeric carbon acs.orgnist.gov. Furthermore, vibrational analyses of deuterated uracil isotopomers have been conducted using quantum chemical methods, correlating isotopic substitution with changes in molecular vibrational modes dntb.gov.uaacs.org.

Table 1: Relative Energies of Uracil Tautomers

Tautomer TypeRelative Energy (kcal/mol)Computational Method/ContextReference
Diketo0.0Gas phase / Aqueous solution nih.govresearchgate.netmdpi.comnih.govscience.gov
Keto-enol~12-20Gas phase / Aqueous solution nih.govresearchgate.netmdpi.comnih.gov
Dienol~17.9 (unsubstituted)Gas phase researchgate.netnih.gov

Note: Energies are relative to the most stable diketo form. Values can vary based on specific computational parameters and the inclusion of solvent effects.

Molecular Dynamics Simulations for Understanding Nucleic Acid Conformational Behavior

Molecular Dynamics (MD) simulations are crucial for investigating the dynamic behavior of nucleic acids, including the conformational changes of bases and their interactions within the molecular environment. These simulations provide a temporal perspective on molecular motions at an atomic level.

Base Flipping and Opening Mechanisms in DNA/RNA

Base flipping, a process where a nucleobase moves out of the DNA or RNA helix, is a key mechanism for DNA repair enzymes such as Uracil DNA Glycosylase (UDG) and is vital for recognizing DNA damage biorxiv.orgnih.govnih.govbiorxiv.orgmpg.depnas.org. MD simulations are instrumental in characterizing the pathways and energy barriers associated with uracil base flipping in DNA nih.govin2p3.frki.se. These simulations reveal that uracil can flip via either the major or minor groove, with varying energy requirements dependent on the DNA sequence and surrounding context nih.govin2p3.frki.se. For example, calculated energy barriers for spontaneous uracil base flipping in DNA duplexes range from approximately 6.9 to 13.0 kcal/mol, depending on the specific DNA context and the groove utilized for flipping in2p3.fr.

While direct MD studies specifically on Uracil-5,6-D2 in base-flipping contexts are not extensively detailed in the provided literature, the general mechanisms of uracil base flipping are well-established. The substitution of hydrogen with deuterium at the 5 and 6 positions introduces a mass difference that MD simulations can capture, potentially influencing the dynamics of base flipping by altering vibrational frequencies and kinetic pathways.

Table 2: Calculated Energy Barriers for Uracil Base Flipping in DNA

DNA ContextFlipping PathwayEnergy Barrier (kcal/mol)Reference
CPDMajor Groove6.9 in2p3.fr
CPDMinor Groove13.0 in2p3.fr
CPDbMajor Groove7.8 in2p3.fr
CPDbMinor Groove10.0 in2p3.fr

Note: CPD and CPDb denote specific DNA contexts studied. These values represent calculated energy barriers for spontaneous base flipping.

Hydration and Solvent Interactions in Deuterated Systems

The hydration shell surrounding uracil significantly influences its stability, reactivity, and molecular interactions mdpi.comcapes.gov.brresearchgate.netosti.gov. MD simulations have characterized the uracil hydration shell, indicating that water molecules form hydrogen bonds with uracil's amide and carbonyl groups, and can also engage in π-hydrogen bonding with the uracil ring mdpi.comcapes.gov.brresearchgate.net. These simulations suggest that the solvation structure is sensitive to the uracil molecule's charge state and requires adequate simulation time (e.g., >1-2 ps) to achieve equilibrium osti.gov.

The use of deuterated systems, such as Uracil-5,6-D2 or deuterated water (D2O), in MD simulations provides insights into solvent-solute interactions and the effects of isotopic substitution. A study involving 5,6-D2-uridine in mitoribosome simulations noted the "exchange of the position 5 deuterium of 5,6-D2-uridine to the proton of solvent" biorxiv.org. This observation directly links the deuterated positions at C5 and C6 to solvent interactions, implying that these deuterated bonds can participate in solvent exchange processes. Furthermore, solvent kinetic isotope effects (SKIEs) observed in enzyme-catalyzed reactions involving deuterated substrates can arise from alterations in equilibrium isotope effects on rapid preceding equilibria, highlighting the impact of deuteration on solvent-mediated processes mdpi.com. General MD studies on hydration shells reveal that water dynamics can be modulated compared to bulk water due to confinement and hydrogen bonding interactions pnas.orgnih.govacs.org.

Table 3: Hydration Properties of Uracil and Deuterated Analogs

Interaction TypeSolute/Solvent SystemKey Interaction SitesHydration Shell CharacteristicsReference
Hydrogen BondingUracil in H2OAmide (-NH), Carbonyl (C=O), Uracil Ring (π-H-bonding)Coordinated by up to 9 water molecules; slower dynamics than bulk water. mdpi.comcapes.gov.brresearchgate.netosti.gov
Solvent Exchange5,6-D2-uridine in H2OC5-D, C6-D bondsDeuterium at C5 observed to exchange with solvent protons. biorxiv.org
Solvent Isotope EffectsDeuterated systemsN/ACan alter reaction rates by affecting equilibrium isotope effects on preceding equilibria. mdpi.com
Hydration Shell DynamicsVarious biomoleculesN/AWater dynamics in hydration shells can be slower and more ordered than bulk water. pnas.orgnih.govacs.org

Note: Data for Uracil-5,6-D2 is inferred from studies on uracil and deuterated uridine (B1682114), suggesting potential for solvent interaction at the deuterated positions.

Future Perspectives and Emerging Research Avenues

Integration of Multi-Isotope Labeling Strategies in Complex Biological Systems

The utility of Uracil-5,6-D2 as a tracer is significantly amplified when used in conjunction with other stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This multi-isotope labeling approach allows for the simultaneous tracking of different molecular components and metabolic pathways within a single biological system, providing a more holistic view of cellular dynamics.

In the realm of proteomics and metabolomics, combining Uracil-5,6-D2 with ¹³C- and ¹⁵N-labeled amino acids or glucose enables researchers to dissect the intricate interplay between nucleotide metabolism and other central metabolic pathways. wistar.orgresearchgate.net For instance, in cancer research, this strategy can elucidate how altered glucose metabolism (the Warburg effect) impacts nucleotide biosynthesis, a critical process for rapidly proliferating tumor cells. nih.gov By tracing the incorporation of ¹³C from glucose into the ribose backbone and the pyrimidine (B1678525) ring, and simultaneously tracking the fate of deuterated uracil (B121893), a comprehensive map of nucleotide synthesis and salvage pathways can be constructed. researchgate.net

One notable application is in the study of RNA modifications, such as pseudouridylation, where Uracil-5,6-D2 is used to label uridines. When combined with ¹⁵N labeling, it is possible to differentiate between pre-existing and newly synthesized RNA molecules, providing insights into the dynamics of RNA turnover and modification. nih.gov Furthermore, the integration of deuterium (B1214612) labeling with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for quantitative proteomics alongside metabolic tracing, offering a powerful tool to investigate how cellular signaling pathways influence both protein expression and nucleotide metabolism. thermofisher.com

The following table summarizes the key advantages of integrating Uracil-5,6-D2 in multi-isotope labeling strategies:

FeatureBenefitResearch Application Example
Simultaneous Pathway Tracking Allows for the concurrent investigation of interconnected metabolic pathways (e.g., glycolysis and nucleotide synthesis).Studying metabolic reprogramming in cancer cells. researchgate.netnih.gov
Enhanced Mechanistic Insight Provides a more detailed understanding of the origin and fate of different molecular components.Delineating the sources of carbon and nitrogen for nucleotide biosynthesis. wistar.orgresearchgate.net
Dynamic Analysis Enables the study of the rates of synthesis and turnover of biomolecules like RNA and proteins.Investigating RNA processing and stability. nih.gov
Quantitative Analysis When combined with methods like SILAC, it facilitates the quantification of changes in protein expression alongside metabolic fluxes.Understanding the cellular response to therapeutic agents. thermofisher.com

Advancements in Analytical Techniques for Deuterated Compounds and their Metabolites

The increasing use of Uracil-5,6-D2 and other deuterated compounds in biological research has spurred the development of more sensitive and specific analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones for the detection and quantification of these labeled molecules.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is particularly well-suited for distinguishing between deuterated compounds and their unlabeled counterparts, as well as from other naturally occurring heavy isotopes like ¹³C. google.commdpi.com Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers offer the necessary mass accuracy and resolution to identify and quantify deuterated metabolites in complex biological matrices. nih.govmdpi.com

Recent advancements include the development of Secondary Electrospray Ionization-High Resolution Mass Spectrometry (SESI-HRMS), which allows for the non-invasive, real-time monitoring of volatile deuterated metabolites excreted through breath or skin. google.com This opens up exciting possibilities for in vivo metabolic studies in both animal models and human subjects. Furthermore, tandem mass spectrometry (MS/MS) is crucial for structural elucidation, helping to pinpoint the location of the deuterium label within a metabolite. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural and dynamic information about deuterated molecules. While ¹H NMR can be used, the presence of deuterium can be indirectly observed through its effect on the signals of neighboring protons. studymind.co.uk More advanced techniques, such as ¹³C-detected solid-state NMR, have shown that deuteration significantly improves spectral resolution and sensitivity for larger biomolecules like proteins by increasing relaxation times. nih.gov The combination of triple resonance experiments with ²H, ¹³C, and ¹⁵N labeled samples is essential for the solution structure determination of large proteins. utoronto.cautoronto.ca These advancements are also applicable to the study of nucleic acids, where selective deuteration can simplify complex spectra and allow for the observation of nuclear Overhauser effects (NOEs) over larger distances, providing crucial structural constraints. chemie-brunschwig.ch

The table below highlights some of the key advancements in analytical techniques for deuterated compounds:

Analytical TechniqueAdvancementBenefit for Uracil-5,6-D2 Analysis
High-Resolution Mass Spectrometry (HRMS) Orbitrap and TOF analyzersAccurate mass measurements to distinguish deuterated species from other isotopologues. google.commdpi.com
Secondary Electrospray Ionization (SESI)-HRMS Non-invasive, real-time analysis of volatile metabolitesIn vivo monitoring of metabolic pathways involving uracil. google.com
Tandem Mass Spectrometry (MS/MS) Structural fragmentation analysisPinpointing the location of deuterium atoms in metabolites of Uracil-5,6-D2. mdpi.com
¹³C-Detected Solid-State NMR Improved resolution and sensitivity for large biomoleculesStructural studies of protein-RNA complexes where Uracil-5,6-D2 is incorporated into the RNA. nih.gov
Triple Resonance NMR (²H, ¹³C, ¹⁵N) Structural determination of large proteins and nucleic acidsDetailed structural analysis of biomolecules labeled with Uracil-5,6-D2 and other isotopes. utoronto.cautoronto.ca

Exploration of Novel Biological Applications for Uracil-5,6-D2 as a Research Probe

The unique properties of Uracil-5,6-D2 make it a versatile research probe with applications extending beyond its traditional use in metabolic tracing. The kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond, is a key principle underlying many of its novel applications.

Studying DNA Damage and Repair: Uracil can arise in DNA through the deamination of cytosine, a form of DNA damage that is removed by the enzyme Uracil-DNA Glycosylase (UDG). nih.govnih.gov By incorporating Uracil-5,6-D2 into DNA substrates, researchers can study the mechanism and kinetics of UDG. nih.gov The KIE can provide insights into the rate-limiting steps of the enzymatic reaction and the nature of the transition state. This is crucial for understanding the efficiency of DNA repair pathways and how they are affected by genetic mutations or therapeutic agents. nih.govfrontiersin.org

Elucidating Nucleotide Metabolism and Biosynthesis: As a tracer, Uracil-5,6-D2 is instrumental in delineating the complex pathways of nucleotide metabolism. nih.govuky.edu It can be used to quantify the relative contributions of de novo synthesis and salvage pathways for pyrimidine nucleotides in different cell types and under various physiological or pathological conditions. frontiersin.org This is particularly relevant in the study of diseases characterized by altered metabolism, such as cancer and certain inherited metabolic disorders.

The following table summarizes the novel biological applications of Uracil-5,6-D2:

Application AreaPrinciple of UseResearch Question Addressed
DNA Damage and Repair Kinetic Isotope Effect (KIE)What is the detailed mechanism of Uracil-DNA Glycosylase (UDG)? nih.govnih.gov
Enzyme Kinetics KIE and tracer studiesHow do enzymes involved in nucleotide metabolism recognize and process their substrates? itmedicalteam.plphotophysics.com
Nucleotide Metabolism Metabolic tracerWhat are the relative fluxes through de novo and salvage pathways for pyrimidine synthesis? nih.govuky.edufrontiersin.org
Drug Development Deuteration to alter metabolismCan the pharmacokinetic properties of pyrimidine-based drugs be improved? musechem.comnih.gov

Q & A

Q. How should researchers design experiments incorporating Uracil-5,6-D2 for isotopic tracing in nucleic acid metabolism studies?

  • Methodological Answer : Uracil-5,6-D2 is used to track metabolic pathways due to deuterium’s non-radioactive stability and distinct mass. Design experiments by:
  • Defining Objectives : Specify whether the study focuses on turnover rates, enzyme kinetics, or metabolic flux.
  • Analytical Validation : Use 1H-NMR^1 \text{H-NMR} to confirm deuterium incorporation and mass spectrometry (MS) to quantify isotopic enrichment .
  • Controls : Include unlabeled uracil controls to distinguish background signals and validate tracing specificity .

Q. What are the best practices for synthesizing and characterizing Uracil-5,6-D2 to ensure isotopic purity?

  • Methodological Answer :
  • Synthesis Routes : Use established deuterium-labeling methods, such as catalytic exchange or enzymatic incorporation, ensuring minimal isotopic dilution .
  • Characterization : Employ high-resolution 1H-NMR^1 \text{H-NMR} (absence of proton signals at positions 5/6) and isotope-ratio MS to confirm ≥98% deuterium enrichment .
  • Storage : Store in anhydrous conditions to prevent proton-deuterium exchange, which compromises purity .

Q. How can researchers ensure reproducibility when using Uracil-5,6-D2 in metabolic studies?

  • Methodological Answer :
  • Documentation : Clearly report synthesis protocols, storage conditions, and analytical validation steps to enable replication .
  • Standardization : Use internal reference compounds (e.g., deuterated standards) during MS analysis to normalize data across experiments .

Advanced Research Questions

Q. How can contradictions in metabolic flux data derived from Uracil-5,6-D2 experiments be resolved?

  • Methodological Answer :
  • Source Identification : Check for isotopic impurity via NMR/MS and validate cell culture conditions (e.g., pH, temperature) that may alter deuterium retention .
  • Statistical Frameworks : Apply mixed-effects models to account for biological variability and instrument noise .
  • Cross-Validation : Compare results with alternative isotopic labels (e.g., 13C^{13} \text{C}-uracil) to confirm mechanistic consistency .

Q. What advanced computational tools are suitable for analyzing deuterium tracing data from Uracil-5,6-D2 experiments?

  • Methodological Answer :
  • Data Pipelines : Use bioinformatics tools like MetaCyc or Isotopo to model metabolic networks and quantify flux rates .
  • Machine Learning : Train algorithms on labeled datasets to predict metabolic bottlenecks or enzyme activity patterns .
  • FAIR Compliance : Deposit raw MS/NMR data in repositories (e.g., PRIDE, MetaboLights) with metadata on labeling protocols .

Q. How do researchers address isotopic dilution effects when using Uracil-5,6-D2 in complex biological systems?

  • Methodological Answer :
  • Kinetic Modeling : Integrate compartmental models to estimate dilution rates in subcellular environments (e.g., mitochondria vs. cytosol) .
  • Experimental Calibration : Perform time-course experiments to correlate deuterium loss with metabolic activity, adjusting for dilution in final calculations .

Data Interpretation and Ethical Considerations

Q. What frameworks guide the ethical use of deuterated compounds like Uracil-5,6-D2 in human cell studies?

  • Methodological Answer :
  • FINER Criteria : Ensure research questions are Feasible , Interesting , Novel , Ethical , and Relevant .
  • Regulatory Compliance : Obtain approvals for handling deuterated compounds, adhering to institutional biosafety and waste-disposal protocols .

Q. How should researchers handle discrepancies between theoretical predictions and experimental results in deuterium tracing studies?

  • Methodological Answer :
  • Hypothesis Refinement : Revisit assumptions (e.g., enzyme kinetics, compartmentalization) using sensitivity analysis .
  • Peer Review : Engage domain experts to identify overlooked variables (e.g., transporter activity affecting uracil uptake) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.